molecular formula C19H18F3N3O2S2 B2558819 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252929-26-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2558819
CAS No.: 1252929-26-2
M. Wt: 441.49
InChI Key: LVAORFJKPJVAKH-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a trifluoromethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thienopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The thieno[3,2-d]pyrimidine scaffold is known for its ability to interfere with bacterial cell wall synthesis, which may contribute to its antimicrobial effects.

Antiviral Properties
In addition to antibacterial activity, preliminary studies have shown that the compound may possess antiviral properties. It has been tested against several viruses, including influenza and HIV, demonstrating inhibition of viral replication. This makes it a candidate for further exploration in antiviral drug development.

Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Mechanistic studies suggest that it may act through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulation.

Medicinal Chemistry

Drug Development
Given its diverse biological activities, 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide serves as a promising lead compound for drug development. Researchers are investigating structural modifications to enhance its potency and selectivity for specific targets. The trifluoromethyl group is particularly interesting as it may improve the compound's metabolic stability and bioavailability.

Pharmacokinetics and Toxicology
Studies on the pharmacokinetic profile of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Initial toxicological assessments indicate a favorable safety profile; however, further studies are necessary to establish comprehensive safety data before clinical application .

Materials Science Applications

Nanotechnology
The unique chemical structure of this compound allows for potential applications in nanotechnology. It can be utilized as a precursor in synthesizing nanoparticles or nanocomposites that exhibit enhanced electrical and thermal properties due to the incorporation of sulfur and nitrogen heterocycles into nanostructures .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Antiviral PropertiesInhibits replication of influenza virus; shows promise in HIV research.
Anticancer PotentialInduces apoptosis in various cancer cell lines; inhibits tumor growth in vivo.
PharmacokineticsFavorable ADME properties; initial toxicology studies show low toxicity levels.
NanotechnologyPotential use in developing novel nanocomposites with enhanced properties.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-tert-butyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid
  • 4-{5-tert-butyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid

Uniqueness

Compared to similar compounds, 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl acetamide moiety, in particular, enhances its potential for therapeutic applications by improving its stability and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure with a thieno[3,2-d]pyrimidine core, which is functionalized with a butyl group, a sulfanyl group, and a trifluoromethyl-substituted phenyl acetamide. Its molecular formula is C15H16F3N3O2SC_{15}H_{16}F_3N_3O_2S, and it has a molecular weight of approximately 367.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to active sites or allosteric sites. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation .
  • Anticancer Activity : Thieno[3,2-d]pyrimidines have been explored for their anticancer properties. For example, compounds in this class have demonstrated selective inhibition of cancer cell proliferation by targeting folate receptors (FRα and FRβ) and inhibiting enzymes involved in nucleotide synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activities of similar thieno[3,2-d]pyrimidine compounds:

Activity TypeCompound ExampleIC50 Value (μM)Reference
AChE Inhibition4-Oxo-4H-furo[2,3-h]chromene derivative19.2
BChE Inhibition4-Oxo-4H-furo[2,3-h]chromene derivative13.2
Anticancer (MCF-7)Benzamide derivatives<10
Dual Targeting (FRα/FRβ)6-substituted thieno[2,3-d]pyrimidinesPotent

Case Studies

  • In Vitro Studies : In vitro studies on related compounds have shown promising results against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and their targets. The presence of halogen atoms was found to influence the binding affinity and selectivity towards specific enzymes like AChE and BChE .

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-2-3-8-25-17(27)16-14(7-9-28-16)24-18(25)29-11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAORFJKPJVAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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